molecular formula C18H35NO2 B1210628 Cassine CAS No. 5227-24-7

Cassine

Cat. No. B1210628
CAS RN: 5227-24-7
M. Wt: 297.5 g/mol
InChI Key: QPRMGHKASRLPJP-FGTMMUONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cassine is a citraconoyl group.

Scientific Research Applications

Anatomical and Taxonomic Studies

  • Bark Structure Analysis: A detailed anatomical study of the bark of Cassine species in southern Africa (including Cassine peragua and Cassine parvifolia) reveals significant insights into its bark structure, which is crucial for understanding intergeneric relationships within the Cassinoideae subfamily. Six distinct bark types were identified, correlating with generic subdivisions (Archer & Van Wyk, 1993).
  • Wood Structure Analysis: Comparative anatomical studies of the wood of Cassine species show that wood structure can be diagnostic at the supraspecific level. Various features like scalariform perforation plates and septate fibers provide taxonomic value, particularly for generic delimitation (Archer & Van Wyk, 1993).
  • Taxonomic Revision: Cassine has undergone taxonomic revision based on new evidence from palynology, macromorphology, and anatomy. This revision has led to a clearer understanding of its generic status and its segregation into more homogeneous taxonomic units (Archer & Van Wyk, 1997).

Pharmacological Applications

  • Antimicrobial Properties: Cassine alkaloids extracted from Senna racemosa leaves have shown antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and antifungal activity against Candida albicans (Sansores-Peraza et al., 2000).
  • Anti-inflammatory and Anti-hyperalgesic Effects: Cassine has been evaluated for its anti-nociceptive and anti-inflammatory effects in both acute and chronic inflammatory and neuropathic pain models. It was found to reduce mechanical and thermal nociception and suppress myeloperoxidase activity in mouse models (Silva et al., 2012).
  • Antidepressant and Anxiolytic Activity: Cassine albens, a species of Cassine, has shown significant antidepressant activity in rodent models. It also exhibited anxiolytic effects, substantiating its traditional use in the treatment of psychosomatic disorders (Patil et al., 2012).

Other Applications

  • Asymmetric Synthesis: Research has been conducted on the asymmetric synthesis of (+)-iso-6-cassine, using methods such as lipase-catalyzed resolution and enantioselective Overman rearrangement. This demonstrates the chemical interest in Cassine compounds in synthetic chemistry (Singh et al., 2007).

properties

CAS RN

5227-24-7

Product Name

Cassine

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one

InChI

InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17+,18-/m1/s1

InChI Key

QPRMGHKASRLPJP-FGTMMUONSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@@H](N1)CCCCCCCCCCC(=O)C)O

SMILES

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O

Canonical SMILES

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O

synonyms

12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one
cassine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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